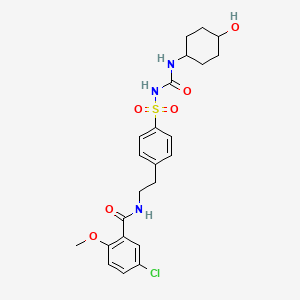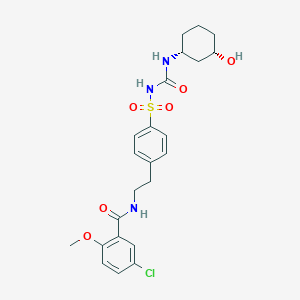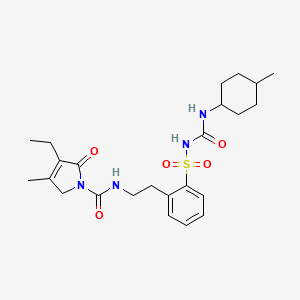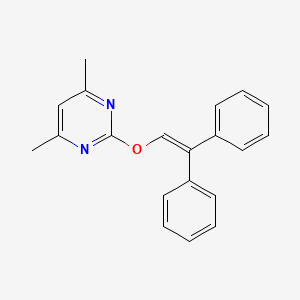
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine
Descripción general
Descripción
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine, also known as DPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
Target of Action
Ambrisentan Vinyloxy Impurity, also known as 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine or 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine, primarily targets the endothelin type A receptor (ETAR) . The ETAR plays a crucial role in mediating vasoconstriction and positive inotropic effects on the heart .
Mode of Action
Ambrisentan is a selective antagonist of the ETAR . By selectively inhibiting the ETA receptor, it prevents the action of endogenous endothelin peptides from constricting the muscles in blood vessels . This allows the blood vessels to relax and leads to a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Ambrisentan involves the endothelin signaling pathway . By blocking the ETAR, Ambrisentan disrupts the normal signaling of endothelin peptides, leading to a decrease in vasoconstriction and a subsequent reduction in blood pressure .
Pharmacokinetics
It is known that ambrisentan is an orally active drug , suggesting that it is well-absorbed and has good bioavailability.
Result of Action
The primary result of Ambrisentan’s action is a reduction in blood pressure . This is achieved through the relaxation of blood vessels, which is facilitated by the inhibition of the ETAR . Additionally, Ambrisentan has been shown to inhibit cancer cell migration, invasion, and metastasis .
Action Environment
The action of Ambrisentan can be influenced by various environmental factors. For instance, the pH and ionic strength of the biological environment can affect the binding affinity of Ambrisentan to the ETAR . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. In agriculture, more research is needed to determine the efficacy and safety of this compound as a pesticide. In material science, further research is needed to optimize the properties of this compound for use in OLEDs and other electronic devices. Overall, this compound has great potential for a wide range of applications and is an exciting area of research for scientists.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, this compound has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its use as an OLED (organic light-emitting diode) material.
Propiedades
IUPAC Name |
2-(2,2-diphenylethenoxy)-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFPFPXUXCLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1639429-81-4 | |
| Record name | 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639429814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7U82SSY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



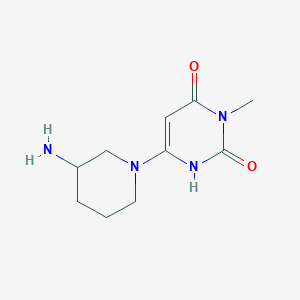







![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)

